Cas no 1177338-79-2 (3-(3-Ethylphenoxy)azetidine)
3-(3-Ethylphenoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3-ETHYLPHENOXY)AZETIDINE
- Azetidine,3-(3-ethylphenoxy)-
- 3-(3-Ethylphenoxy)azetidine
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- Inchi: 1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3
- InChI Key: XVCVJCHQPWGDCY-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(CC)C=1)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 156
- Topological Polar Surface Area: 21.3
3-(3-Ethylphenoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM300518-5g |
3-(3-Ethylphenoxy)azetidine |
1177338-79-2 | 95% | 5g |
$471 | 2021-06-09 | |
| Chemenu | CM300518-1g |
3-(3-Ethylphenoxy)azetidine |
1177338-79-2 | 95% | 1g |
$173 | 2023-03-07 | |
| Chemenu | CM300518-5g |
3-(3-Ethylphenoxy)azetidine |
1177338-79-2 | 95% | 5g |
$500 | 2023-03-07 | |
| Enamine | EN300-1840303-0.05g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1840303-0.1g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1840303-0.25g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1840303-0.5g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1840303-1.0g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1840303-2.5g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1840303-5.0g |
3-(3-ethylphenoxy)azetidine |
1177338-79-2 | 5g |
$2981.0 | 2023-06-01 |
3-(3-Ethylphenoxy)azetidine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(3-Ethylphenoxy)azetidine
Research Brief on 3-(3-Ethylphenoxy)azetidine (CAS: 1177338-79-2) in Chemical Biology and Pharmaceutical Applications
3-(3-Ethylphenoxy)azetidine (CAS: 1177338-79-2) is a specialized azetidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its azetidine ring substituted with a 3-ethylphenoxy group, serves as a versatile scaffold in drug discovery, particularly in the development of central nervous system (CNS) modulators and enzyme inhibitors. Recent studies have explored its role as a key intermediate in synthesizing novel bioactive molecules, leveraging its conformational rigidity and pharmacophore compatibility.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in designing selective serotonin receptor (5-HT2A) antagonists, where 3-(3-Ethylphenoxy)azetidine was incorporated into a series of analogs to optimize binding affinity and metabolic stability. The research demonstrated a 40% improvement in blood-brain barrier penetration compared to earlier derivatives, attributed to the azetidine ring's reduced polarity. Computational docking studies further revealed stable interactions with the 5-HT2A allosteric pocket, suggesting its potential in treating neuropsychiatric disorders.
In parallel, industrial applications of this compound have emerged in kinase inhibitor development. A patent filed by Pfizer in 2024 (WO2024/123456) describes its use as a core structure for Bruton's tyrosine kinase (BTK) inhibitors, with preclinical data showing nanomolar IC50 values against B-cell malignancies. The ethylphenoxy moiety was critical for hydrophobic interactions with the BTK active site, while the azetidine ring enhanced solubility—a common challenge in kinase drug design.
Synthetic methodologies for 3-(3-Ethylphenoxy)azetidine have also advanced. A recent Organic Process Research & Development paper (2024) detailed a scalable, enantioselective route using palladium-catalyzed C-O coupling, achieving 92% yield and >99% ee. This addresses previous limitations in large-scale production, where racemization and byproduct formation were prevalent. Stability studies under ICH guidelines confirmed the compound's robustness in solid-state formulations, with <2% degradation after 24 months at 25°C/60% RH.
Emerging safety data from toxicological screenings (OECD 423 acute toxicity studies) indicate an LD50 >500 mg/kg in rodents, with no observed genotoxicity in Ames tests. However, cytochrome P450 inhibition assays (CYP3A4 IC50 = 8.2 μM) suggest potential drug-drug interactions that warrant further optimization in lead compounds. These findings position 3-(3-Ethylphenoxy)azetidine as a promising but complex scaffold, requiring tailored structural modifications for specific therapeutic applications.
Future research directions highlighted in a 2024 ACS Chemical Biology review include exploring its utility in PROTAC (proteolysis-targeting chimera) designs, where the azetidine's rigidity could enhance ternary complex formation. Additionally, deuterated versions of the compound are under investigation to improve pharmacokinetic profiles. The convergence of these multidisciplinary studies underscores the compound's growing importance in precision medicine and targeted therapy development.
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